molecular formula C24H18Cl2N2O5 B6482135 3-(2,5-dichlorobenzamido)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide CAS No. 862978-94-7

3-(2,5-dichlorobenzamido)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide

Cat. No. B6482135
CAS RN: 862978-94-7
M. Wt: 485.3 g/mol
InChI Key: GIZPAMSHKHNRDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-dichlorobenzamido)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide (DCBF) is a small molecule that has been studied for its potential applications in scientific research and drug development. It is a member of the benzamido class of compounds, which are known for their ability to bind to and modulate the activity of proteins. DCBF has been studied for its biochemical and physiological effects, as well as its potential applications in drug development and laboratory experiments.

Mechanism of Action

3-(2,5-dichlorobenzamido)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide binds to proteins and modulates their activity. It has been shown to bind to a variety of proteins, including G-protein coupled receptors and other signaling proteins. By binding to these proteins, 3-(2,5-dichlorobenzamido)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide can modulate their activity and thus affect the biochemical and physiological processes they are involved in.
Biochemical and Physiological Effects
3-(2,5-dichlorobenzamido)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has been studied for its biochemical and physiological effects. It has been shown to modulate the activity of proteins involved in various biochemical and physiological processes, including cell signaling, cell proliferation, and cell death. It has also been shown to have anti-inflammatory and anti-cancer effects. Additionally, it has been shown to inhibit the release of inflammatory mediators, such as cytokines, and to reduce the levels of certain pro-inflammatory enzymes.

Advantages and Limitations for Lab Experiments

3-(2,5-dichlorobenzamido)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has several advantages for laboratory experiments. It is a small molecule, which makes it easier to synthesize and study. It is also relatively stable, which makes it easier to store and use in experiments. Additionally, it is relatively non-toxic, which makes it safer to use in experiments. However, 3-(2,5-dichlorobenzamido)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide also has some limitations. It is not as potent as some other compounds, which can limit its efficacy in some experiments. Additionally, it is not as selective as some other compounds, which can lead to unwanted side effects in some experiments.

Future Directions

There are several potential future directions for 3-(2,5-dichlorobenzamido)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide research. It could be used to study the structure and function of proteins involved in various biochemical and physiological processes. It could also be used to modulate the activity of these proteins and study the effects of this modulation on the biochemical and physiological processes. Additionally, it could be used to study the effects of drugs on these processes and to develop new drugs with improved efficacy and selectivity. Finally, it could be used to study the mechanisms of disease and to develop new treatments for various diseases.

Synthesis Methods

3-(2,5-dichlorobenzamido)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide is synthesized using a two-step process. In the first step, 2,5-dichlorobenzamido-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxylic acid is synthesized by reacting 2,5-dichlorobenzamido-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxaldehyde with sodium hydroxide in ethanol solution. In the second step, the acid is reacted with anhydrous ammonia in aqueous solution to yield 3-(2,5-dichlorobenzamido)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide.

Scientific Research Applications

3-(2,5-dichlorobenzamido)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has been studied for its potential applications in scientific research and drug development. It has been used to study the structure and function of proteins and to modulate their activity. It has also been used to study the biochemical and physiological effects of drugs, as well as their potential toxicity.

properties

IUPAC Name

3-[(2,5-dichlorobenzoyl)amino]-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2N2O5/c1-31-14-8-10-18(20(12-14)32-2)27-24(30)22-21(15-5-3-4-6-19(15)33-22)28-23(29)16-11-13(25)7-9-17(16)26/h3-12H,1-2H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZPAMSHKHNRDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=CC(=C4)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-dichlorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide

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